molecular formula C9H13NO5S B12427343 3-Methoxytyramine sulfate-13C,d3

3-Methoxytyramine sulfate-13C,d3

Cat. No.: B12427343
M. Wt: 251.28 g/mol
InChI Key: ORZHQEJEAKXCJA-KQORAOOSSA-N
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Description

3-Methoxytyramine sulfate-13C,d3 is a deuterium-labeled version of 3-Methoxytyramine sulfate. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of stable heavy isotopes, such as deuterium and carbon-13, into drug molecules is a common practice in the field of pharmacokinetics and drug metabolism studies .

Preparation Methods

The synthesis of 3-Methoxytyramine sulfate-13C,d3 involves the deuteration of 3-Methoxytyramine sulfateThe reaction conditions for this synthesis are carefully controlled to ensure the incorporation of deuterium and carbon-13 isotopes . Industrial production methods for this compound are not widely documented, but they generally follow similar principles of isotope labeling and purification.

Chemical Reactions Analysis

3-Methoxytyramine sulfate-13C,d3, like its non-labeled counterpart, can undergo various chemical reactions. These include:

Scientific Research Applications

3-Methoxytyramine sulfate-13C,d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

Mechanism of Action

The mechanism of action of 3-Methoxytyramine sulfate-13C,d3 involves its interaction with trace amine-associated receptor 1 (TAAR1). This receptor is part of the G protein-coupled receptor family and is involved in the modulation of neurotransmitter systems. The compound can induce behavioral effects in a dopamine-independent manner, and these effects are partially mediated by TAAR1 . Additionally, it can activate signaling pathways such as ERK and CREB phosphorylation, which are related to cAMP accumulation .

Comparison with Similar Compounds

3-Methoxytyramine sulfate-13C,d3 is unique due to its stable isotope labeling, which makes it particularly useful for research applications. Similar compounds include:

These compounds share similarities in their metabolic pathways and applications in research, but this compound stands out due to its isotope labeling, which provides additional insights into pharmacokinetics and metabolic studies.

Properties

Molecular Formula

C9H13NO5S

Molecular Weight

251.28 g/mol

IUPAC Name

[4-(2-aminoethyl)-2-(trideuterio(113C)methoxy)phenyl] hydrogen sulfate

InChI

InChI=1S/C9H13NO5S/c1-14-9-6-7(4-5-10)2-3-8(9)15-16(11,12)13/h2-3,6H,4-5,10H2,1H3,(H,11,12,13)/i1+1D3

InChI Key

ORZHQEJEAKXCJA-KQORAOOSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C=CC(=C1)CCN)OS(=O)(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCN)OS(=O)(=O)O

Origin of Product

United States

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